molecular formula C8H7N5O2 B14597858 (4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile CAS No. 60717-17-1

(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile

Katalognummer: B14597858
CAS-Nummer: 60717-17-1
Molekulargewicht: 205.17 g/mol
InChI-Schlüssel: VZGSBEBNNBMYGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile is an organic compound that belongs to the triazine family. This compound is characterized by its triazine ring, which is substituted with two methoxy groups at the 4 and 6 positions, and a propanedinitrile group at the 2 position. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound .

Analyse Chemischer Reaktionen

Types of Reactions

(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted triazine derivatives, such as amides, esters, and thioethers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to activate carboxylic acids and facilitate the formation of various derivatives makes it a valuable reagent in organic synthesis .

Eigenschaften

CAS-Nummer

60717-17-1

Molekularformel

C8H7N5O2

Molekulargewicht

205.17 g/mol

IUPAC-Name

2-(4,6-dimethoxy-1,3,5-triazin-2-yl)propanedinitrile

InChI

InChI=1S/C8H7N5O2/c1-14-7-11-6(5(3-9)4-10)12-8(13-7)15-2/h5H,1-2H3

InChI-Schlüssel

VZGSBEBNNBMYGA-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=NC(=N1)C(C#N)C#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.